molecular formula C11H19Cl2N5 B2903360 1-carbamimidamido-N-[2-(2-methylphenyl)ethyl]methanimidamide dihydrochloride CAS No. 2567497-39-4

1-carbamimidamido-N-[2-(2-methylphenyl)ethyl]methanimidamide dihydrochloride

Cat. No.: B2903360
CAS No.: 2567497-39-4
M. Wt: 292.21
InChI Key: YSEQYQLYZLLDSK-UHFFFAOYSA-N
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Description

1-carbamimidamido-N-[2-(2-methylphenyl)ethyl]methanimidamide dihydrochloride is a synthetic organic compound. It is characterized by its guanidine core, which is a functional group known for its strong basicity. The compound is often used in various chemical and biological research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-carbamimidamido-N-[2-(2-methylphenyl)ethyl]methanimidamide dihydrochloride typically involves the reaction of a guanidine derivative with a substituted phenylethylamine. The reaction conditions often include:

    Solvent: Common solvents such as ethanol or methanol.

    Catalysts: Acidic or basic catalysts to facilitate the reaction.

    Temperature: Moderate temperatures ranging from 50°C to 100°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale reactors: To handle bulk quantities.

    Continuous flow systems: For efficient and consistent production.

    Purification steps: Including crystallization and filtration to obtain the pure dihydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

1-carbamimidamido-N-[2-(2-methylphenyl)ethyl]methanimidamide dihydrochloride can undergo various chemical reactions, including:

    Oxidation: Where the guanidine group may be oxidized to form different products.

    Reduction: Reduction of the compound can lead to the formation of amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Including halogens or nitrating agents.

Major Products Formed

    Oxidation products: May include nitro or hydroxyl derivatives.

    Reduction products: Typically amines or other reduced forms.

    Substitution products: Various substituted aromatic compounds.

Scientific Research Applications

1-carbamimidamido-N-[2-(2-methylphenyl)ethyl]methanimidamide dihydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-carbamimidamido-N-[2-(2-methylphenyl)ethyl]methanimidamide dihydrochloride exerts its effects involves:

    Molecular targets: Such as enzymes or receptors that the compound interacts with.

    Pathways involved: Including signal transduction pathways or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Diaminomethylidene)-2-phenylethylguanidine
  • 1-(Diaminomethylidene)-2-(2-chlorophenyl)ethylguanidine

Uniqueness

1-carbamimidamido-N-[2-(2-methylphenyl)ethyl]methanimidamide dihydrochloride is unique due to its specific substitution pattern on the aromatic ring, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

1-(diaminomethylidene)-2-[2-(2-methylphenyl)ethyl]guanidine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N5.2ClH/c1-8-4-2-3-5-9(8)6-7-15-11(14)16-10(12)13;;/h2-5H,6-7H2,1H3,(H6,12,13,14,15,16);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSEQYQLYZLLDSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CCN=C(N)N=C(N)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19Cl2N5
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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